3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
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Overview
Description
3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperazine moiety enhances its biological activity, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The piperazine moiety allows for various substitution reactions, where different functional groups can be introduced using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; temperatures around 50-100°C.
Major Products:
Oxidation: Oxazole derivatives with higher oxidation states.
Reduction: Reduced oxazole derivatives.
Substitution: Functionalized oxazole derivatives with various substituents.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It has shown promise in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Medicine: In medicine, derivatives of this compound are being explored for their antimicrobial, antiviral, and anticancer properties. The piperazine moiety is known to enhance the bioavailability and efficacy of these compounds.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole involves its interaction with specific molecular targets within cells. The piperazine moiety allows the compound to bind to receptors and enzymes, modulating their activity. This can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer or viral replication in infectious diseases. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
- 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile
- 3-Methyl-5-(piperazin-1-ylmethyl)benzonitrile
- 3-Methyl-5-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)aniline
Comparison: Compared to these similar compounds, 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring enhances the compound’s stability and reactivity, making it a versatile scaffold for various applications. Additionally, the piperazine moiety provides opportunities for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICSMQOSSHSZLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429311 |
Source
|
Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173850-53-8 |
Source
|
Record name | 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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